molecular formula C9H17NO3 B13640514 3-Amino-2-[(oxan-3-yl)methyl]propanoic acid

3-Amino-2-[(oxan-3-yl)methyl]propanoic acid

Katalognummer: B13640514
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: XXCHICWBSQGURT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-[(oxan-3-yl)methyl]propanoic acid is a compound with a unique structure that includes an amino group, a propanoic acid moiety, and an oxan-3-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(oxan-3-yl)methyl]propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of oxan-3-ylmethyl bromide and 3-aminopropanoic acid in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-[(oxan-3-yl)methyl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles like acyl chlorides or alkyl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-[(oxan-3-yl)methyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Amino-2-[(oxan-3-yl)methyl]propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The oxan-3-yl group may also play a role in the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-2-methylpropanoic acid: Similar structure but lacks the oxan-3-yl group.

    3-Aminoisobutyric acid: Another similar compound with a different side chain.

Uniqueness

3-Amino-2-[(oxan-3-yl)methyl]propanoic acid is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H17NO3

Molekulargewicht

187.24 g/mol

IUPAC-Name

2-(aminomethyl)-3-(oxan-3-yl)propanoic acid

InChI

InChI=1S/C9H17NO3/c10-5-8(9(11)12)4-7-2-1-3-13-6-7/h7-8H,1-6,10H2,(H,11,12)

InChI-Schlüssel

XXCHICWBSQGURT-UHFFFAOYSA-N

Kanonische SMILES

C1CC(COC1)CC(CN)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.